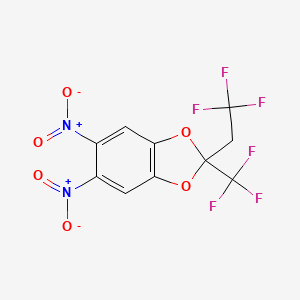
(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acetic acid ethyl ester moiety
Mechanism of Action
Target of Action
A structurally similar compound, 5-[2-(trifluoromethoxy)phenyl]-2-furoic acid, has been reported to target methionine aminopeptidase in escherichia coli .
Mode of Action
The trifluoromethoxy group is known to influence the acidity of compounds, depending on its position . This could potentially affect the interaction of the compound with its targets.
Biochemical Pathways
The trifluoromethoxy group is known to be involved in various reactions, including suzuki-miyaura cross-coupling reactions .
Result of Action
Compounds containing the trifluoromethoxy group have been found to exhibit various pharmacological activities .
Action Environment
The trifluoromethoxy group is known to influence the acidity of compounds, which could potentially be affected by environmental ph .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester typically involves the esterification of (2-Trifluoromethoxy-phenyl)-acetic acid. One common method includes the reaction of (2-Trifluoromethoxy-phenyl)-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products:
Oxidation: (2-Trifluoromethoxy-phenyl)-acetic acid.
Reduction: (2-Trifluoromethoxy-phenyl)-ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a precursor for pharmaceutical agents with improved pharmacokinetic properties.
Industry: It is used in the development of agrochemicals and materials with enhanced stability and performance.
Comparison with Similar Compounds
(2-Trifluoromethoxy-phenyl)-acetic acid: The parent acid form of the ester.
(2-Trifluoromethoxy-phenyl)-ethanol: The reduced form of the ester.
(2-Trifluoromethoxy)-benzoic acid: A structurally related compound with a carboxylic acid group.
Uniqueness: (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester is unique due to its combination of the trifluoromethoxy group and the ester functionality. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[2-(trifluoromethoxy)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-2-16-10(15)7-8-5-3-4-6-9(8)17-11(12,13)14/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYVUBPWNNIQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine](/img/structure/B6325274.png)



![[2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B6325309.png)







